molecular formula C6H11N3S B2673606 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 51590-51-3

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2673606
CAS No.: 51590-51-3
M. Wt: 157.24
InChI Key: MYUMTTDKTNUANE-UHFFFAOYSA-N
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Description

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring. This compound is known for its versatile biological activities and is used in various scientific research applications. The presence of the triazole ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Alkyl halides (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

    S-alkylated derivatives: Formed from substitution reactions.

    Disulfides: Formed from oxidation of the thiol group.

    Thiolate salts: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions contribute to its biological activities, including antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methyl and propyl groups on the triazole ring, which can influence its reactivity and biological activity. The combination of these substituents with the triazole-thiol core enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMTTDKTNUANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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